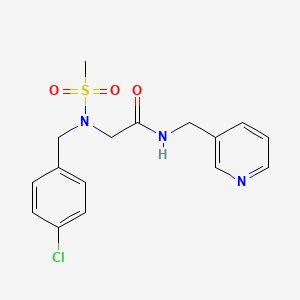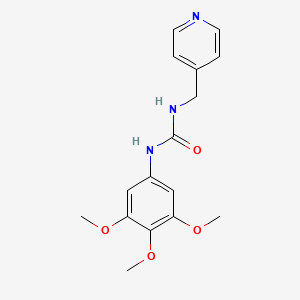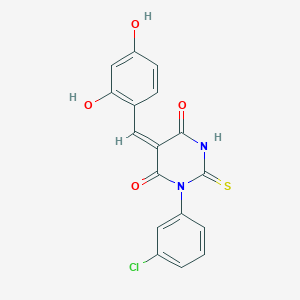![molecular formula C23H20N4O10S2 B4962429 N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)
N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NBDNJ and belongs to the class of sulfonamide compounds.
Wirkmechanismus
The mechanism of action of NBDNJ involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in various types of cancer and plays a crucial role in the regulation of pH in tumor cells. NBDNJ binds to the active site of CA IX and inhibits its activity, thereby disrupting the pH regulation in tumor cells and leading to their death.
Biochemical and Physiological Effects
NBDNJ has been shown to exhibit potent inhibitory activity against CA IX in vitro and in vivo. It has also been shown to induce apoptosis in tumor cells and inhibit tumor growth in animal models. NBDNJ has a low toxicity profile and does not exhibit any significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
NBDNJ has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent inhibitory activity against CA IX. However, one of the limitations of NBDNJ is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on NBDNJ. One of the major directions is the development of NBDNJ-based drugs for the treatment of cancer. Another direction is the modification of the structure of NBDNJ to improve its solubility and potency. Additionally, further studies are needed to investigate the potential applications of NBDNJ in other fields of science, such as materials science and catalysis.
Conclusion
N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide) is a promising compound that has potential applications in various fields of science. Its potent inhibitory activity against carbonic anhydrase IX makes it a potential candidate for the development of anticancer drugs. Further research is needed to explore the full potential of this compound and its derivatives.
Synthesemethoden
The synthesis of NBDNJ involves the reaction of 2-(1-acetyl-2-oxopropyl)benzenesulfonamide and 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization to obtain a pure compound. The yield of the reaction is typically around 60%.
Wissenschaftliche Forschungsanwendungen
NBDNJ has been extensively studied for its potential applications in various fields of science. One of the major applications of NBDNJ is in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is a tumor-associated enzyme that is overexpressed in various types of cancer. This makes NBDNJ a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
N-[3-(2,4-dioxopentan-3-yl)-4-[(3-nitrophenyl)sulfonylamino]phenyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O10S2/c1-14(28)23(15(2)29)21-11-16(24-38(34,35)19-7-3-5-17(12-19)26(30)31)9-10-22(21)25-39(36,37)20-8-4-6-18(13-20)27(32)33/h3-13,23-25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWRJYYIWUHHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,4-dioxopentan-3-yl)-4-[(3-nitrophenyl)sulfonylamino]phenyl]-3-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)
![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)




![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)


![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)